1-Imino-1-oxo-thietan-3-amine
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Overview
Description
1-Imino-1-oxo-thietan-3-amine is a heterocyclic compound containing a thietane ring, which is a four-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Imino-1-oxo-thietan-3-amine can be synthesized through several methods. One common approach involves the nucleophilic addition of ammonia or primary amines to carbonyl compounds, followed by cyclization to form the thietane ring . Another method involves the ring expansion of thiiranes, which are three-membered sulfur-containing rings, to form thietanes .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Imino-1-oxo-thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can replace the amino or imino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols .
Scientific Research Applications
1-Imino-1-oxo-thietan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Imino-1-oxo-thietan-3-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Imino-1-oxo-thietan-3-amine include:
Thietanes: Other four-membered sulfur-containing rings with different substituents.
Thiiranes: Three-membered sulfur-containing rings that can undergo ring expansion to form thietanes.
Aziridines: Three-membered nitrogen-containing rings with similar reactivity.
Uniqueness
This compound is unique due to its combination of an imino group and a thietane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C3H8N2OS |
---|---|
Molecular Weight |
120.18 g/mol |
IUPAC Name |
1-imino-1-oxothietan-3-amine |
InChI |
InChI=1S/C3H8N2OS/c4-3-1-7(5,6)2-3/h3,5H,1-2,4H2 |
InChI Key |
GQOTVEOMEFTPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=N)=O)N |
Origin of Product |
United States |
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